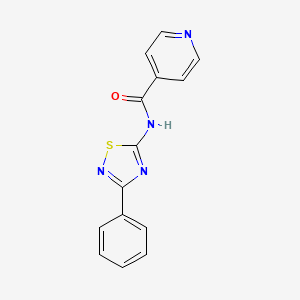

N-(3-フェニル-1,2,4-チアジアゾール-5-イル)ピリジン-4-カルボキサミド

説明

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

科学的研究の応用

Anticancer Activity

Several studies have investigated the anticancer properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide. For instance:

- A study highlighted that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays:

- In vitro studies demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that certain derivatives had strong efficacy against these strains .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide with biological targets:

These studies suggest that the compound may inhibit these proteins, contributing to its anticancer and antimicrobial activities.

Synthesis and Characterization

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide typically involves the reaction of pyridine derivatives with thiadiazole intermediates under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Study 1: Anticancer Efficacy

In a recent study published in ACS Omega, a series of thiadiazole derivatives were tested for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM against aggressive cancer types . This highlights the potential of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Activity Assessment

A study focusing on the antimicrobial properties of related compounds found that several analogs of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria . These findings support the exploration of this compound in developing new antimicrobial agents.

作用機序

Target of Action

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide, also known as N-(3-phenyl-1,2,4-thiadiazol-5-yl)isonicotinamide, is a compound that has been studied for its potential biological activities It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact strongly with biological targets due to their mesoionic character .

Mode of Action

It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature . This allows them to interact strongly with biological targets, leading to a broad spectrum of biological activities .

Biochemical Pathways

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that thiadiazole derivatives have relatively good liposolubility, which is most likely attributed to the presence of the sulfur atom . This suggests that they may have good bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .

生化学分析

Biochemical Properties

The biochemical properties of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are largely attributed to the presence of the 1,3,4-thiadiazole ring. This ring is characterized by its strong aromaticity and the presence of an =N-C-S- moiety, which is responsible for providing low toxicity and great in vivo stability . The 1,3,4-thiadiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported .

Cellular Effects

While specific cellular effects of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide are not documented, 1,3,4-thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities. They have been reported to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .

Molecular Mechanism

The molecular mechanism of action of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is not well-studied. 1,3,4-thiadiazole derivatives are known to exert their effects at the molecular level through various mechanisms. For instance, some 1,3,4-thiadiazole derivatives have been found to prevent neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-thiadiazole derivatives generally exhibit good stability and low toxicity .

Dosage Effects in Animal Models

Specific dosage effects of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide in animal models have not been reported. Some 1,3,4-thiadiazole derivatives have shown to be highly effective at low doses in animal models .

Metabolic Pathways

It is known that the 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is involved in various metabolic pathways .

Transport and Distribution

Due to the mesoionic nature of 1,3,4-thiadiazoles, these compounds are able to cross cellular membranes .

Subcellular Localization

The ability of 1,3,4-thiadiazoles to cross cellular membranes suggests that they may be distributed throughout various subcellular compartments .

準備方法

The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide typically involves the reaction of isonicotinic acid hydrazide with 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

化学反応の分析

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.

Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or hydrazones.

類似化合物との比較

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide can be compared with other thiadiazole derivatives, such as:

N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide: This compound has similar structural features but differs in its biological activities and applications.

N-(3,5-dimethyl-1,2,4-thiadiazol-2-yl)isonicotinamide: This derivative has different substituents on the thiadiazole ring, leading to variations in its chemical reactivity and biological properties.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)thiourea: This compound contains a thiourea group instead of an isonicotinamide group, resulting in distinct chemical and biological characteristics.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide stands out due to its unique combination of chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

生物活性

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide features a thiadiazole ring fused with a pyridine structure. This unique configuration contributes to its biological activity. The molecular formula is CHNS, and it has been characterized using various spectroscopic techniques, including NMR and DFT calculations .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In particular, N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide has shown promising results against various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC value of 0.28 µg/mL. The compound induced cell cycle arrest at the G2/M phase and increased the Bax/Bcl-2 ratio, indicating apoptosis induction .

- HepG2 (liver cancer) : Similar effects were observed with this cell line, where the compound also promoted apoptosis through caspase activation .

The mechanism by which N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide exerts its anticancer effects involves:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle progression in cancer cells.

- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) were observed in treated cells .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide exhibits superior activity compared to other thiadiazole derivatives.

| Compound Name | IC (µg/mL) | Cancer Type | Mechanism |

|---|---|---|---|

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | 0.28 | MCF-7 | Apoptosis induction |

| Compound A | 0.50 | HepG2 | Cell cycle arrest |

| Compound B | 0.35 | HeLa | Apoptosis induction |

Case Study 1: Antitumor Efficacy

A study conducted on various thiadiazole derivatives demonstrated that those with a pyridine moiety exhibited enhanced antitumor activity compared to their counterparts without this structure. Specifically, N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine derivatives showed improved selectivity towards cancerous cells over normal cells .

Case Study 2: Selectivity and Toxicity

Research indicated that the compound has a high selectivity index when tested against normal mammalian Vero cells versus cancerous cells. This selectivity is crucial for reducing potential side effects in therapeutic applications .

特性

IUPAC Name |

N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c19-13(11-6-8-15-9-7-11)17-14-16-12(18-20-14)10-4-2-1-3-5-10/h1-9H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOGZALLWLZFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330312 | |

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803248 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690645-63-7 | |

| Record name | N-(3-phenyl-1,2,4-thiadiazol-5-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。